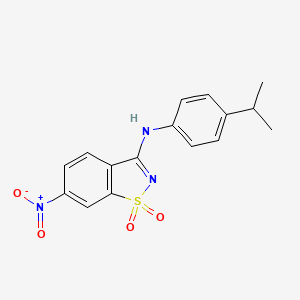
N-(4-isopropylphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropylphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide, commonly known as IBT, is a small molecule that has been widely used in scientific research. IBT is a member of the benzisothiazolone family and is a potent inhibitor of protein kinase CK2, a key regulator of cellular processes such as cell proliferation, differentiation, and apoptosis. In
作用機序
IBT acts as a competitive inhibitor of CK2 by binding to the ATP-binding site of the kinase. This prevents the binding of ATP and subsequent phosphorylation of downstream substrates. IBT has been shown to be highly selective for CK2, with little or no inhibition of other kinases. The inhibition of CK2 by IBT has been shown to lead to the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways.
Biochemical and Physiological Effects:
IBT has been shown to have a variety of biochemical and physiological effects. Inhibition of CK2 by IBT has been shown to lead to the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. IBT has also been shown to modulate various signaling pathways such as the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation. In addition, IBT has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
IBT has several advantages as a research tool. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes and disease states. IBT is also relatively easy to synthesize and has a high yield. However, there are also some limitations to the use of IBT in lab experiments. One limitation is that IBT is not cell-permeable, which means that it cannot be used to study the intracellular effects of CK2 inhibition. Another limitation is that IBT has a relatively short half-life, which means that it must be used at high concentrations and in short-term experiments.
将来の方向性
There are several future directions for the use of IBT in scientific research. One direction is the development of more cell-permeable analogs of IBT, which would allow for the study of the intracellular effects of CK2 inhibition. Another direction is the use of IBT in combination with other inhibitors or chemotherapeutic agents to enhance its anti-cancer effects. Finally, the use of IBT in animal models of disease could provide valuable insights into the role of CK2 in various disease states.
合成法
IBT can be synthesized by the reaction of 4-isopropylphenylamine with 6-nitro-1,2-benzisothiazol-3-one in the presence of a base such as sodium hydroxide. The resulting product is then oxidized with hydrogen peroxide to yield IBT. The overall synthesis method is relatively simple and can be carried out in a few steps with high yield.
科学的研究の応用
IBT has been extensively used in scientific research as a potent inhibitor of protein kinase CK2. CK2 is a serine/threonine protein kinase that is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. Dysregulation of CK2 has been linked to the development of various diseases including cancer, neurodegenerative diseases, and inflammation. IBT has been shown to inhibit CK2 activity in vitro and in vivo, and has been used to study the role of CK2 in various cellular processes and disease states.
特性
IUPAC Name |
6-nitro-1,1-dioxo-N-(4-propan-2-ylphenyl)-1,2-benzothiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-10(2)11-3-5-12(6-4-11)17-16-14-8-7-13(19(20)21)9-15(14)24(22,23)18-16/h3-10H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZOJAUOTHVCKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-nitro-N-[4-(propan-2-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

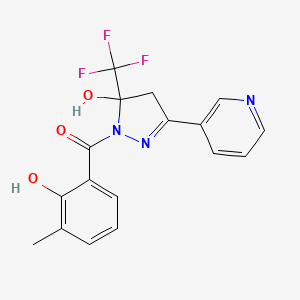
![2-[(4-ethylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B5154038.png)
![3-chloro-4-[(1-cyclohexyl-4-piperidinyl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5154045.png)
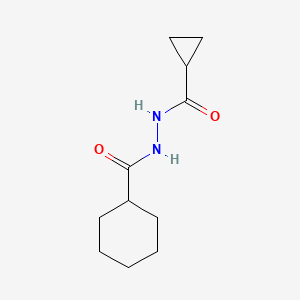
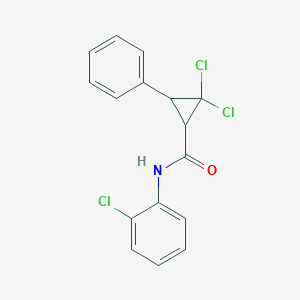
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3,5-dimethyl-2-furamide](/img/structure/B5154060.png)
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5154062.png)
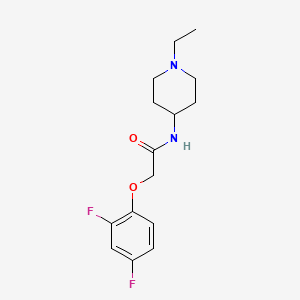
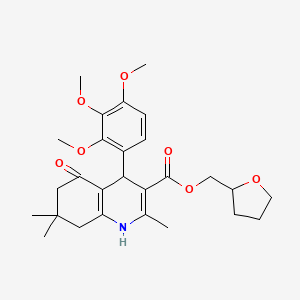
![3-[(4-chlorophenyl)sulfonyl]-2-(1,2-dihydro-5-acenaphthylenyl)-1,3-thiazolidine](/img/structure/B5154083.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea](/img/structure/B5154107.png)
amine oxalate](/img/structure/B5154114.png)
![N-[2-(tert-butylthio)ethyl]-N'-(4-chlorophenyl)urea](/img/structure/B5154122.png)